molecular formula C11H15LiN2O3 B2578242 Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate CAS No. 2241139-20-6

Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate

Cat. No.: B2578242
CAS No.: 2241139-20-6
M. Wt: 230.19
InChI Key: DRRDWMQDTVTNIE-UHFFFAOYSA-M
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Description

Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate is a synthetic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the piperidine moiety: This step involves the alkylation of the oxazole ring with a piperidine derivative.

    Lithiation: The final step involves the lithiation of the compound to introduce the lithium ion.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can occur at the oxazole ring or the carboxylate group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Drug Development: Investigation of its potential as a therapeutic agent for various diseases.

    Biological Probes: Use as a probe to study biological processes.

Medicine

    Pharmacology: Study of its pharmacokinetics and pharmacodynamics.

    Toxicology: Assessment of its safety and toxicity profile.

Industry

    Chemical Industry: Use in the synthesis of other complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylic acid: Similar structure but without the lithium ion.

    2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate: Lacks the methyl group at the 4-position.

    Lithium;2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate: Lacks the methyl group at the 4-position.

Uniqueness

The presence of the lithium ion and the specific substitution pattern on the oxazole ring may confer unique properties to Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate, such as enhanced biological activity or improved pharmacokinetic profile.

Properties

IUPAC Name

lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.Li/c1-7-9(11(14)15)16-10(12-7)8-4-3-5-13(2)6-8;/h8H,3-6H2,1-2H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRDWMQDTVTNIE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(OC(=N1)C2CCCN(C2)C)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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